Cas no 1072946-53-2 (2-(Bromomethyl)-3,4,5-trichlorophenylboronic Acid)

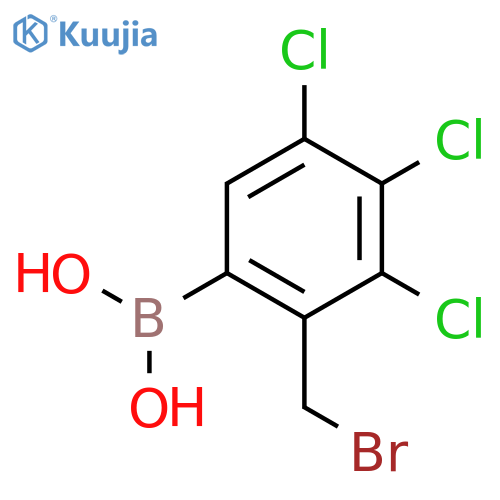

1072946-53-2 structure

商品名:2-(Bromomethyl)-3,4,5-trichlorophenylboronic Acid

CAS番号:1072946-53-2

MF:C7H5BBrCl3O2

メガワット:318.187398672104

MDL:MFCD11053838

CID:857222

PubChem ID:46738951

2-(Bromomethyl)-3,4,5-trichlorophenylboronic Acid 化学的及び物理的性質

名前と識別子

-

- (2-(Bromomethyl)-3,4,5-trichlorophenyl)boronic acid

- (2-(Bromomethyl)-3,4,5-trichlorophenyl)-boronic acid

- 2-(Bromomethyl)-3,4,5-trichlorophenylboronic acid

- 1072946-53-2

- BS-22447

- XSB94653

- (2-(Bromomethyl)-3,4,5-trichlorophenyl)boronicacid

- AKOS015836000

- DTXSID70674595

- MFCD11053838

- [2-(bromomethyl)-3,4,5-trichlorophenyl]boronic acid

- 2-(Bromomethyl)-3,4,5-trichlorophenylboronic Acid

-

- MDL: MFCD11053838

- インチ: InChI=1S/C7H5BBrCl3O2/c9-2-3-4(8(13)14)1-5(10)7(12)6(3)11/h1,13-14H,2H2

- InChIKey: YFKTUNRHMJFFRC-UHFFFAOYSA-N

- ほほえんだ: C1=C(C(=C(C(=C1Cl)Cl)Cl)CBr)B(O)O

計算された属性

- せいみつぶんしりょう: 315.86300

- どういたいしつりょう: 315.86316g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 198

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 40.5Ų

じっけんとくせい

- 密度みつど: 1.87±0.1 g/cm3 (20 ºC 760 Torr),

- ようかいど: ほとんど溶けない(0.041 g/l)(25ºC)、

- PSA: 40.46000

- LogP: 2.22150

2-(Bromomethyl)-3,4,5-trichlorophenylboronic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Matrix Scientific | 092003-250mg |

(2-(Bromomethyl)-3,4,5-trichlorophenyl)-boronic acid, 95+% |

1072946-53-2 | 95+% | 250mg |

$1097.00 | 2023-09-10 | |

| abcr | AB271136-100mg |

2-(Bromomethyl)-3,4,5-trichlorophenylboronic acid, 96%; . |

1072946-53-2 | 96% | 100mg |

€637.00 | 2025-03-19 | |

| abcr | AB271136-250mg |

2-(Bromomethyl)-3,4,5-trichlorophenylboronic acid, 96%; . |

1072946-53-2 | 96% | 250mg |

€1232.00 | 2025-03-19 | |

| abcr | AB271136-250 mg |

2-(Bromomethyl)-3,4,5-trichlorophenylboronic acid; 96% |

1072946-53-2 | 250mg |

€1232.00 | 2023-04-26 | ||

| Alichem | A019108060-1g |

(2-(Bromomethyl)-3,4,5-trichlorophenyl)boronic acid |

1072946-53-2 | 95% | 1g |

$1268.00 | 2023-09-04 | |

| 1PlusChem | 1P003C0Q-250mg |

2-(Bromomethyl)-3,4,5-trichlorophenylboronic acid |

1072946-53-2 | 96% | 250mg |

$818.00 | 2025-02-19 | |

| A2B Chem LLC | AB54746-100mg |

2-(Bromomethyl)-3,4,5-trichlorophenylboronic acid |

1072946-53-2 | 96% | 100mg |

$391.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1244607-1g |

(2-(Bromomethyl)-3,4,5-trichlorophenyl)boronic acid |

1072946-53-2 | 95+% | 1g |

¥15726.00 | 2024-08-09 | |

| abcr | AB271136-100 mg |

2-(Bromomethyl)-3,4,5-trichlorophenylboronic acid; 96% |

1072946-53-2 | 100mg |

€637.00 | 2023-04-26 | ||

| TRC | B695518-10mg |

2-(Bromomethyl)-3,4,5-trichlorophenylboronic Acid |

1072946-53-2 | 10mg |

$ 219.00 | 2023-04-18 |

2-(Bromomethyl)-3,4,5-trichlorophenylboronic Acid 関連文献

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

-

Xiao-Hua Li,Bao-Ji Wang,Xiao-Lin Cai,Li-Wei Zhang,Guo-Dong Wang,San-Huang Ke RSC Adv., 2017,7, 28393-28398

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

1072946-53-2 (2-(Bromomethyl)-3,4,5-trichlorophenylboronic Acid) 関連製品

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1072946-53-2)2-(Bromomethyl)-3,4,5-trichlorophenylboronic Acid

清らかである:99%

はかる:1g

価格 ($):1562.0